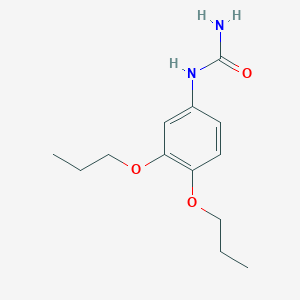
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one is a chemical compound with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol It is a derivative of carbazole, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the carbazole core play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one can be compared with other carbazole derivatives, such as:
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets
Propiedades
IUPAC Name |
6-fluoro-2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-14(2)6-11-13(12(17)7-14)9-5-8(15)3-4-10(9)16-11/h3-5,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTLDTMFHAXMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)
![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)
![ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2515284.png)





![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)



